molecular formula C23H17Br2N3O6 B11563114 2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

Cat. No.: B11563114
M. Wt: 591.2 g/mol
InChI Key: BMXHCRDMEZVBMN-RPPGKUMJSA-N
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Description

2,4-Dibromo-6-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate is a complex organic compound that features a variety of functional groups, including bromine atoms, nitro groups, and ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate typically involves multiple steps:

    Bromination: The starting material, 2,4-dibromophenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Nitration: The brominated compound is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Acylation: The nitrated compound undergoes acylation with acetic anhydride to form the acetamido derivative.

    Esterification: Finally, the acetamido derivative is esterified with 3-methylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The bromine atoms can be replaced by hydrogen atoms through reduction reactions.

    Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Hydrogenated Compounds: Reduction of bromine atoms results in hydrogenated compounds.

    Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound’s derivatives could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The presence of multiple functional groups allows for interactions with various molecular targets, influencing different biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenol
  • 2,4-Dibromo-6-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl acetate

Uniqueness

Compared to similar compounds, 2,4-dibromo-6-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate stands out due to the presence of the 3-methylbenzoate ester group. This ester group can influence the compound’s solubility, reactivity, and overall chemical behavior, making it unique in its class.

Properties

Molecular Formula

C23H17Br2N3O6

Molecular Weight

591.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C23H17Br2N3O6/c1-14-5-4-6-15(9-14)23(30)34-22-16(10-17(24)11-18(22)25)12-26-27-21(29)13-33-20-8-3-2-7-19(20)28(31)32/h2-12H,13H2,1H3,(H,27,29)/b26-12+

InChI Key

BMXHCRDMEZVBMN-RPPGKUMJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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